N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its molecular formula is C21H18F2N4O3S (molecular weight: 444.5 g/mol). The compound is characterized by two key substituents:
- A 3,4-difluorophenyl group attached to the sulfonamide nitrogen.
- A 4-methoxybenzyl group linked to the same nitrogen.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-29-16-5-2-14(3-6-16)11-26(15-4-8-18(21)19(22)10-15)30(27,28)17-7-9-20-24-23-13-25(20)12-17/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMNOXDWFYTRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 403.4 g/mol. Its structure includes a triazolo-pyridine core with sulfonamide functionality, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N3O4 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | This compound |
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. In vitro evaluations against Plasmodium falciparum have shown promising results. For instance:
- Compound Evaluation : A series of synthesized compounds demonstrated significant inhibitory concentrations (IC50 values) against Plasmodium falciparum, with some hits showing IC50 values as low as 2.24 μM and 4.98 μM .
These findings suggest that derivatives of this compound may serve as viable candidates for further development in antimalarial drug discovery.
Antibacterial and Antifungal Activities
Triazolopyridines are known for their broad-spectrum biological activities. The sulfonamide group enhances their pharmacological profile:
- Antibacterial Studies : Compounds similar to this compound have been reported to exhibit antibacterial properties comparable to established antibiotics .
- Antifungal Activity : In vitro studies have also indicated that related triazole compounds possess antifungal properties, making them potential candidates for treating fungal infections .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound's design allows it to inhibit key enzymes critical for pathogen survival and replication. For example, molecular docking studies have identified interactions with falcipain-2, an enzyme involved in the life cycle of malaria parasites .
Case Studies and Research Findings
Several research initiatives have focused on the synthesis and evaluation of this compound and its analogs:
- Synthesis and Screening : A virtual library was created containing over 1500 compounds based on the triazolo-pyridine scaffold. Following virtual screening and synthesis, several candidates were evaluated for antimalarial activity .
- Comparative Studies : The efficacy of these compounds was compared against existing treatments for malaria and other infections, revealing their potential as novel therapeutic agents .
Scientific Research Applications
The compound's biological activities are attributed to its ability to interact with various biological targets. Notable applications include:
Antimalarial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimalarial properties against Plasmodium falciparum, the causative agent of malaria.
- In Vitro Studies : Compounds within the triazolo[4,3-a]pyridine class have shown significant inhibitory concentrations (IC50 values) against Plasmodium falciparum, with some derivatives achieving IC50 values as low as 2.24 μM and 4.98 μM .
Antibacterial Properties
The sulfonamide group enhances the antibacterial profile of this compound.
- Mechanism of Action : It inhibits key enzymes critical for bacterial survival, making it a potential candidate for developing new antibiotics.
- Comparative Studies : Similar compounds have been reported to exhibit antibacterial activity comparable to established antibiotics .
Antifungal Activity
The compound also shows antifungal properties.
- In Vitro Evaluations : Related triazole compounds have demonstrated efficacy against various fungal pathogens .
Case Studies and Research Findings
Several research initiatives have focused on the synthesis and evaluation of this compound and its analogs:
Synthesis and Screening
A virtual library was created containing over 1500 compounds based on the triazolo-pyridine scaffold. Following virtual screening and synthesis:
- Evaluation : Several candidates were evaluated for antimalarial activity, revealing their potential as novel therapeutic agents .
Comparative Studies
The efficacy of these compounds was compared against existing treatments for malaria and other infections:
- Novel Therapeutics : Findings suggest that these compounds could serve as viable candidates for further development in drug discovery .
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimalarial | IC50 values as low as 2.24 μM against P. falciparum | |
| Antibacterial | Comparable activity to established antibiotics | |
| Antifungal | Efficacy against various fungal pathogens |
Chemical Reactions Analysis
Sulfonamide Group
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Hydrolysis : Under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond undergoes cleavage, yielding sulfonic acid and amine derivatives.
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Substitution : The sulfonamide nitrogen participates in alkylation or acylation reactions. For example, benzylation with 4-methoxybenzyl bromide introduces the N-[(4-methoxyphenyl)methyl] group .
Triazolopyridine Core
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Electrophilic Substitution : The electron-deficient pyridine ring undergoes halogenation or nitration at the 3-position under mild Lewis acid catalysis (e.g., FeCl₃) .
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Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH₄) cleave the triazole ring, generating aminopyridine derivatives .
Aryl Substituents
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Fluorophenyl Group : The 3,4-difluorophenyl moiety resists electrophilic substitution but participates in nucleophilic aromatic substitution (e.g., methoxylation) under high-temperature Pd catalysis .
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Methoxyphenylmethyl Group : The methoxy group is susceptible to demethylation with BBr₃, yielding phenolic derivatives .
Catalytic and Green Chemistry Approaches
Recent advancements emphasize sustainable synthetic routes:
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Nanoparticle Catalysis : ZnO or Mn₃O₄ nanoparticles enhance cyclization efficiency, reducing reaction times by 40% while maintaining yields >70% .
-
Continuous Flow Reactors : Optimization of triazolopyridine synthesis in flow systems improves reproducibility and scalability, achieving 85% purity without chromatography .
Comparative Reactivity of Structural Analogues
Stability and Degradation Pathways
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Thermal Stability : Decomposition occurs above 250°C, primarily via sulfonamide bond cleavage.
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Photodegradation : UV exposure (λ = 254 nm) induces ring-opening of the triazole moiety, forming nitrile and ammonia byproducts .
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Oxidative Resistance : Stable under aerobic conditions but degrades in the presence of H₂O₂/Fe²⁺ (Fenton’s reagent) .
Computational Insights into Reactivity
Density functional theory (DFT) studies reveal:
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The sulfonamide oxygen atoms act as hydrogen-bond acceptors, directing regioselectivity in electrophilic substitutions .
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Fluorine atoms on the 3,4-difluorophenyl group increase electron-withdrawing effects, lowering the LUMO energy (−1.8 eV) and enhancing electrophilic reactivity at the pyridine C-3 position .
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c)
Key Features :
- Molecular Formula : C25H26N4O3S (MW: 470.56 g/mol).
- Substituents :
- 3,5-Dimethylphenyl group (electron-donating methyl groups).
- 4-Methoxybenzyl group (shared with the target compound).
- Methyl group at position 3 of the triazolo-pyridine core.
- Synthesis : Prepared via alkylation with 4-methoxybenzyl chloride (62% yield).
- Physical Properties : Melting point 168–169°C.
Comparison with Target Compound :
- The target compound lacks methyl groups on the aryl ring (3,4-difluorophenyl vs. 3,5-dimethylphenyl), which may reduce steric hindrance and enhance binding to parasitic targets.
- Fluorine substituents (electron-withdrawing) in the target compound could improve metabolic stability compared to methyl groups .
- Positional isomerism: The sulfonamide group is at position 6 in the target vs.
N-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Key Features :
- Molecular Formula : C21H18F2N4O3S (MW: 444.5 g/mol).
- Substituents :
- 3,5-Difluorophenyl group (meta-fluorine positions).
- 4-Methoxybenzyl group (shared with the target compound).
- Structural Distinction : The fluorine atoms are at positions 3 and 5 on the phenyl ring, whereas the target compound has fluorines at positions 3 and 3.
Comparison with Target Compound :
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
Key Features :
- Molecular Formula : C11H9F2N5O2S (MW: 313.28 g/mol).
- Use : Herbicide (inhibits acetolactate synthase in plants).
- Core Structure : Triazolo[1,5-a]pyrimidine instead of triazolo[4,3-a]pyridine.
Comparison with Target Compound :
- The triazolo-pyridine core in the target compound may offer greater rigidity and receptor selectivity compared to flumetsulam’s triazolo-pyrimidine scaffold.
- Fluorine substitution at 2,6-positions in flumetsulam vs. 3,4-positions in the target highlights the role of substituent geometry in determining application (herbicidal vs.
Implications of Structural Variations
- Fluorine vs. Methyl Substituents : Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to methyl groups .
- Positional Isomerism : The 3,4-difluorophenyl group in the target compound may enhance binding to parasitic enzymes (e.g., Plasmodium kinases) compared to 3,5-difluoro or dimethylphenyl analogs .
- Sulfonamide Position : A sulfonamide at position 6 (target) versus 8 (8c) could alter hydrogen-bonding interactions with biological targets, influencing efficacy .
Preparation Methods
Triazolo[4,3-a]Pyridine Core Synthesis
The triazolo[4,3-a]pyridine scaffold is typically constructed via cyclization reactions. A common method involves condensing 2-hydrazinopyridine derivatives with carbonyl compounds under acidic conditions. For example, 2-hydrazinopyridine reacts with acetyl chloride in glacial acetic acid to form 3-methyl-triazolo[4,3-a]pyridine. This intermediate is subsequently functionalized at the 6-position for sulfonylation.
Sulfonylation and Amine Coupling
Sulfonyl Chloride Preparation
The 6-position of the triazolo[4,3-a]pyridine core is sulfonylated using chlorosulfonic acid or thionyl chloride. In a representative protocol, 3-methyl-triazolo[4,3-a]pyridine is treated with chlorosulfonic acid at 0–5°C for 4–6 hours to yield the corresponding sulfonyl chloride. The reaction is quenched with ice water, and the product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Table 1: Sulfonyl Chloride Synthesis Conditions
Amine Coupling Reaction
The sulfonyl chloride intermediate reacts with 3,4-difluoroaniline and 4-methoxybenzylamine in a stepwise manner. First, 3,4-difluoroaniline is coupled to the sulfonyl chloride in dichloromethane using pyridine as a base at room temperature for 4–6 hours. The resulting monosubstituted sulfonamide is then alkylated with 4-methoxybenzyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.
Key Reaction Parameters:
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Solvent: Dichloromethane (for sulfonylation), DMF (for alkylation).
-
Temperature: Room temperature (sulfonylation), 60°C (alkylation).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield. Pyridine outperforms triethylamine and sodium carbonate in sulfonylation due to its dual role as a base and nucleophilic catalyst. For alkylation, DMF facilitates higher solubility of the intermediate, while K₂CO₃ ensures efficient deprotonation of the amine.
Temperature and Time
Lower temperatures (0–5°C) during sulfonyl chloride formation minimize side reactions like over-sulfonation. In contrast, alkylation requires elevated temperatures (60°C) to overcome kinetic barriers, with extended reaction times (12 hours) ensuring complete conversion.
Table 2: Comparative Yields Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Pyridine, DCM, RT | 78 | 95 | |
| Triethylamine, DCM, RT | 62 | 88 | |
| K₂CO₃, DMF, 60°C | 85 | 97 | |
| Na₂CO₃, DMF, 60°C | 73 | 90 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via column chromatography using silica gel and a gradient eluent (ethyl acetate/hexane, 1:3 to 1:1). This removes unreacted amines and by-products, yielding the final compound with >95% purity.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.13 (s, 1H, triazole-H), 6.8–7.3 (m, aromatic-H), 4.5 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃).
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MS (ESI): m/z 431.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₆F₂N₄O₃S.
Challenges and Alternative Approaches
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
